(4-Chlorophenyl)(diphenyl)methanol

ion channel pharmacology triarylcarbinol SAR neuronal excitability

(4-Chlorophenyl)(diphenyl)methanol (CAS 6922-89-0) is a tertiary triarylcarbinol with molecular formula C₁₉H₁₅ClO and molecular weight 294.77 g/mol. Structurally, it features a central hydroxyl-bearing carbon substituted with two unsubstituted phenyl rings and one para-chlorophenyl ring, distinguishing it from ortho-chloro and dichloro analogues.

Molecular Formula C19H15ClO
Molecular Weight 294.8 g/mol
CAS No. 6922-89-0
Cat. No. B3056124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(diphenyl)methanol
CAS6922-89-0
Molecular FormulaC19H15ClO
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C19H15ClO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H
InChIKeyKHVJXWFCBMQXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6922-89-0 (4-Chlorophenyl)(diphenyl)methanol: Procurement-Ready Reference for Triarylcarbinol-Based Pharmacopoeial Impurity Control and Channel Pharmacology


(4-Chlorophenyl)(diphenyl)methanol (CAS 6922-89-0) is a tertiary triarylcarbinol with molecular formula C₁₉H₁₅ClO and molecular weight 294.77 g/mol . Structurally, it features a central hydroxyl-bearing carbon substituted with two unsubstituted phenyl rings and one para-chlorophenyl ring, distinguishing it from ortho-chloro and dichloro analogues [1]. The compound is formally recognized as Clotrimazole Impurity 3/10/12/15 and (2-Chlorophenyl)diphenylmethanol (Clotrimazole Impurity A, CAS 66774-02-5) . Beyond impurity control, it exhibits class-level biological activity as a blocker of calcium-activated potassium ion channel (sI_AHP) in neuronal assays, with the para-chloro substitution pattern conferring distinct potency relative to alternative isomers [2]. The crystalline solid form (melting point: 85 °C or 147.25 °C depending on polymorph or measurement conditions) facilitates purification and precise handling in both analytical and synthetic applications .

6922-89-0 Triarylcarbinol: Why Ortho-Chloro or Dichloro Analogues Cannot Substitute in Validated Analytical Methods or Ion Channel Studies


Generic substitution of (4-Chlorophenyl)(diphenyl)methanol with alternative chlorinated triarylcarbinols is scientifically invalid due to orthogonal requirements in analytical and pharmacological contexts. For compendial impurity control, CAS 6922-89-0 is uniquely designated as Clotrimazole Impurity 3/10/12/15 under multiple pharmacopoeial naming conventions, while (2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5) constitutes a distinct Impurity A . These impurities possess divergent chromatographic retention behaviors and cannot serve interchangeably as reference standards in validated HPLC methods . In pharmacological applications, the para-chloro substitution pattern confers ion channel blocking potency that differs from the ortho-chloro isomer, with the para-chloro carbinol exhibiting approximately 36% inhibition at tested concentrations versus distinct activity profiles for 2-chloro analogues [1]. Selecting the incorrect positional isomer introduces uncontrolled variables in both regulatory compliance and research reproducibility.

Quantitative Differentiation of (4-Chlorophenyl)(diphenyl)methanol (CAS 6922-89-0) Versus Alternative Triarylcarbinols: Analytical Identity, Biological Activity, and Procurement Specifications


Para- vs. Ortho-Chloro Triarylcarbinol: Differential Inhibition of Neuronal Calcium-Activated Potassium Current (sI_AHP)

In a comparative electrophysiological study of triarylcarbinols and tritylamino heterocycles, (4-Chlorophenyl)(diphenyl)methanol (para-chloro substitution) was evaluated alongside the clotrimazole metabolite 2-chlorophenyl-diphenyl methanol (ortho-chloro substitution) for inhibition of the slow afterhyperpolarization current (sI_AHP) in cultured rat hippocampal pyramidal neurons [1]. The para-chloro carbinol demonstrated approximately 36% inhibition of sI_AHP at the tested concentration, whereas the ortho-chloro analogue and other substitution variants exhibited distinct potency profiles [2]. This differential activity establishes that the chlorine position on the triarylcarbinol scaffold is a critical determinant of ion channel blocking efficacy, precluding generic substitution between positional isomers.

ion channel pharmacology triarylcarbinol SAR neuronal excitability

Distinct Pharmacopoeial Impurity Designation: CAS 6922-89-0 as Clotrimazole Impurity 3/10/12/15 Versus Impurity A (CAS 66774-02-5)

CAS 6922-89-0 is formally designated as Clotrimazole Impurity 3, Impurity 10, Impurity 12, and Impurity 15 across multiple pharmacopoeial and vendor naming conventions, whereas (2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5) is separately classified as Clotrimazole Impurity A . These impurities arise from distinct synthetic pathways or degradation routes and possess different chromatographic properties, requiring individual reference standards for validated analytical methods. Regulatory submissions for abbreviated new drug applications (ANDAs) and drug master files (DMFs) demand impurity-specific reference materials with documented purity specifications [1]. The commercial availability of CAS 6922-89-0 at HPLC purity levels of 95%+ (standard grade) to ≥98% (high-purity analytical standard grade) from ISO 17034-certified suppliers supports its use as a traceable reference standard .

pharmaceutical impurity analysis regulatory compliance reference standards

Divergent Reactivity in Nucleophilic Substitution: p-Chloro vs. p-Methoxy Triarylmethyl Chlorides in Alcoholysis

In a comparative study of p-substituted triphenylmethyl chlorides reacting with alcohols and alkali-metal alcoholates, p-chlorophenyl(diphenyl)methyl chloride (the chloride precursor to CAS 6922-89-0) exhibited distinct product selectivity relative to p-methoxylated analogues [1]. With methanol, p-chlorophenyl(diphenyl)methyl chloride gave mainly or exclusively the methyl ether (7d), whereas with ethanol under mild conditions, it yielded the ethyl ether (9d). In contrast, p-methoxylated triphenylmethyl chlorides underwent hydride transfer to form the corresponding triphenylmethanes rather than ether products [2]. This differential reaction outcome demonstrates that the electron-withdrawing para-chloro substituent fundamentally alters the electrophilic character of the trityl cation intermediate compared to electron-donating para-methoxy substitution, dictating product distribution in synthetic applications.

triarylmethyl chloride reactivity nucleophilic substitution carbocation stability

Melting Point Differentiation: CAS 6922-89-0 (85 °C) vs. Clotrimazole Impurity A (84–86 °C) vs. 4-Chlorobenzhydrol (58–62 °C)

While (4-Chlorophenyl)(diphenyl)methanol and its ortho-chloro isomer (Impurity A, CAS 66774-02-5) share identical molecular formulas (C₁₉H₁₅ClO) and molecular weights (294.77 g/mol), their solid-state thermal properties provide a definitive basis for physical differentiation . CAS 6922-89-0 exhibits a melting point of 85 °C , whereas Impurity A (ortho-chloro isomer) melts at 84–86 °C —a narrow but analytically significant distinction. More pronounced differentiation exists against the simpler diarylmethanol analogue 4-chlorobenzhydrol (CAS 119-56-2), which lacks the second phenyl substituent and melts at 58–62 °C [1]. Discrepancies in reported melting point data (85 °C vs. 147.25 °C) for CAS 6922-89-0 across different databases suggest potential polymorphic forms or differing measurement methodologies, underscoring the need for batch-specific certification when used in solid-state characterization studies .

solid-state characterization polymorph identification quality control

Commercial Purity Specification Tiers: 95% (Standard Grade) vs. ≥97–98% (High-Purity Analytical Standard)

Commercially available (4-Chlorophenyl)(diphenyl)methanol is offered at distinct purity specification tiers that directly impact procurement decisions. Standard-grade material is supplied at 95% minimum purity (HPLC) by multiple vendors for general impurity profiling applications . In contrast, high-purity analytical reference standards are available at ≥97% (with full NMR/HPLC/GC batch certification) and ≥98% (ISO 17034-certified reference material grade) . The 3–4% purity differential between standard and certified grades, while numerically modest, is critical in quantitative impurity analysis where trace-level accuracy dictates method validation outcomes. This tiered availability distinguishes CAS 6922-89-0 from less well-characterized triarylcarbinols lacking established commercial purity benchmarks.

reference standard procurement purity specification ISO 17034 certification

Validated Application Scenarios for (4-Chlorophenyl)(diphenyl)methanol (CAS 6922-89-0) Procurement


Clotrimazole API Impurity Profiling and Compendial Method Validation

CAS 6922-89-0 serves as a designated reference standard for Clotrimazole Impurity 3/10/12/15 in pharmaceutical quality control. Its procurement as an ISO 17034-certified analytical standard (≥98% purity, HPLC) enables accurate quantification of this specific process-related impurity during clotrimazole API batch release, stability studies, and ANDA/DMF regulatory submissions [1]. The compound's distinct chromatographic retention properties relative to Impurity A (ortho-chloro isomer) necessitate its use as a separate, impurity-specific reference material rather than a generic triarylcarbinol surrogate .

Structure-Activity Relationship Studies of Triarylcarbinol-Based Potassium Channel Modulators

In ion channel pharmacology research, (4-Chlorophenyl)(diphenyl)methanol provides a defined para-chloro substitution scaffold for probing structure-activity relationships at calcium-activated potassium channels. The compound's approximately 36% inhibition of sI_AHP current in rat hippocampal neurons establishes a quantitative baseline against which ortho-chloro, dichloro, and non-chlorinated triarylcarbinol analogues can be compared [2]. Procurement of CAS 6922-89-0 with documented purity (≥97%) ensures that observed pharmacological effects are attributable to the intended molecular species rather than positional isomer contaminants.

Precursor for Etherification in Synthetic Triarylmethyl Chemistry

The chloride derivative of CAS 6922-89-0 (p-chlorophenyl(diphenyl)methyl chloride) serves as a defined electrophile in alcoholysis reactions, yielding the corresponding methyl or ethyl ethers with high selectivity under mild conditions [3]. This reactivity profile contrasts with p-methoxy-substituted analogues that undergo competing hydride transfer pathways, making the para-chloro triarylcarbinol scaffold a strategic choice when etherification is the desired synthetic outcome. Procurement of the parent carbinol enables subsequent conversion to the reactive chloride intermediate for bespoke derivatization.

Solid-State Polymorph Characterization and Crystallography Reference

The reported melting point discrepancy between 85 °C and 147.25 °C for CAS 6922-89-0 indicates potential polymorphic forms of this triarylcarbinol . This property makes the compound a candidate for solid-state characterization studies including differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and single-crystal structure determination. Procurement with batch-specific melting point certification enables reproducible solid-state analysis and polymorph identification in academic and industrial crystallography laboratories.

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